REACTION_CXSMILES
|
[OH-].[Na+].[OH-].C([N+](C)(C)C)C1C=CC=CC=1.[C:15]([C:19]1[CH:20]=[C:21]([CH:24]=[C:25]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:26]=1[OH:27])[CH2:22]Cl)([CH3:18])([CH3:17])[CH3:16].[CH:32](=[O:36])[CH:33]([CH3:35])[CH3:34].C(Cl)C1C=CC=CC=1.C(=O)C(C)C.Cl>C1C=CC=CC=1.O.C1C=CC=CC=1.O>[CH3:34][C:33]([CH3:35])([CH2:22][C:21]1[CH:20]=[C:19]([C:15]([CH3:18])([CH3:17])[CH3:16])[C:26]([OH:27])=[C:25]([C:28]([CH3:31])([CH3:30])[CH3:29])[CH:24]=1)[CH2:32][OH:36] |f:0.1,2.3,6.7,11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1.O
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
383 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(CCl)C=C(C1O)C(C)(C)C
|
Name
|
|
Quantity
|
144 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three-neck, three-liter flask equipped with a mechanical stirrer
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
STIRRING
|
Details
|
were vigorously stirred at a temperature of 50° C to 60° C over a two-hour period
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for an additional one-half hour at room temperature
|
Type
|
CUSTOM
|
Details
|
The benzene layer was separated
|
Type
|
CUSTOM
|
Details
|
the benzene evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 453 g | |
YIELD: CALCULATEDPERCENTYIELD | 103% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |